molecular formula C20H37NO3 B12079504 13(S)HODEEthanolamide

13(S)HODEEthanolamide

Cat. No.: B12079504
M. Wt: 339.5 g/mol
InChI Key: GBQSRUAXKWJYGA-RKMLUMNZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13(S)HODEEthanolamide typically involves the reaction of 13(S)-hydroxyoctadecadienoic acid with ethanolamine. This reaction can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions may include:

  • Solvent: Organic solvents such as methanol or ether.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Catalysts: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

13(S)HODEEthanolamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 13-keto derivatives.

    Reduction: Formation of saturated ethanolamides.

    Substitution: Formation of various substituted ethanolamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its amide linkage with ethanolamine, which enhances its stability and bioavailability compared to its parent compound, 13(S)-HODE. This modification also allows for more targeted interactions with cellular receptors and enzymes, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C20H37NO3

Molecular Weight

339.5 g/mol

IUPAC Name

(9Z,11E,13S)-13-hydroxy-N-(2-hydroxyethyl)octadeca-9,11-dienamide

InChI

InChI=1S/C20H37NO3/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21-17-18-22/h7,9,12,15,19,22-23H,2-6,8,10-11,13-14,16-18H2,1H3,(H,21,24)/b9-7-,15-12+/t19-/m0/s1

InChI Key

GBQSRUAXKWJYGA-RKMLUMNZSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)NCCO)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)NCCO)O

Origin of Product

United States

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